(1-Methoxycyclobutyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
1007-70-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1-methoxycyclobutyl)benzene |
InChI |
InChI=1S/C11H14O/c1-12-11(8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
JMQDLZXLADGSHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Cyclobutyl Ether Motifs in Chemical Synthesis
The cyclobutane (B1203170) ring, a four-membered cycloalkane, is a prominent structural motif in a variety of bioactive natural products and pharmaceutically important molecules. Its inclusion in a molecule can significantly influence properties such as conformation, lipophilicity, and metabolic stability. The inherent ring strain of the cyclobutyl group also imparts unique reactivity, making it a versatile intermediate for further chemical transformations, including ring-opening and ring-expansion reactions.
When the cyclobutane moiety is linked through an ether bond, as in a cyclobutyl ether, it introduces a new dimension of chemical functionality. The ether linkage can participate in hydrogen bonding and alters the electronic nature of the attached groups. The synthesis of molecules containing cyclobutyl motifs, including cyclobutyl ethers, is an active area of research, with modern methods focusing on transition metal-catalyzed cross-coupling reactions and C-H activation to efficiently construct these strained ring systems. nih.govresearchgate.net For instance, palladium-catalyzed α-arylation of cyclobutyl esters has emerged as a powerful method for connecting cyclobutane rings to aromatic systems. researchgate.net
Overview of Benzene Derivatives with Ether Linkages
Benzene (B151609) derivatives featuring ether linkages are a cornerstone of organic chemistry, with anisole (B1667542) (methoxybenzene) being the most fundamental example. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. vedantu.com This activation is not uniform; the methoxy group directs incoming electrophiles primarily to the ortho and para positions due to resonance stabilization of the cationic intermediates formed during the reaction.
A classic and widely studied reaction involving activated benzene derivatives like anisole is the Friedel-Crafts reaction. tamu.edu This reaction allows for the attachment of alkyl or acyl groups to the aromatic ring using an alkyl or acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comtamu.edu In the case of anisole, Friedel-Crafts acylation, for example, typically yields a mixture of the ortho and para substituted products, with the para product often predominating due to reduced steric hindrance. vedantu.comyoutube.com The robust nature of this reaction makes it a key tool for the synthesis of more complex substituted aromatic ethers. However, under certain conditions with strong Lewis acids like AlCl₃, demethylation of anisole to phenol (B47542) can be a competing reaction. stackexchange.com
Scope and Research Focus of 1 Methoxycyclobutyl Benzene Chemistry
Strategies for Cyclobutane Ring Formation
The construction of the cyclobutane ring is a key challenge in organic synthesis. Several powerful methods, including cycloadditions, intramolecular substitutions, and metathesis reactions, have been employed to create these four-membered ring systems. baranlab.orgnih.gov
Cyclization Reactions in the Synthesis of Cyclobutyl Structures
Cyclization reactions, particularly [2+2] cycloadditions, are a fundamental approach for synthesizing cyclobutane rings. nih.govelsevierpure.com These reactions involve the joining of two unsaturated components, such as alkenes, to form a four-membered ring. nih.govelsevierpure.com
Photochemical [2+2] Cycloaddition: This method utilizes light to promote the cycloaddition of two alkene molecules. nih.govacs.orgyoutube.com The reaction often proceeds through a concerted mechanism where two new sigma bonds are formed simultaneously. youtube.com For the synthesis of phenyl-substituted cyclobutanes, a common strategy involves the dimerization of styrenes or related compounds. nih.gov For instance, the photoinduced electron transfer-mediated dimerization of oxygenated alkenes can produce cyclobutane adducts with high regiocontrol and trans stereochemistry. nih.gov The use of photosensitizers like acetone (B3395972) or benzophenone (B1666685) can facilitate the population of the triplet state required for the reaction. baranlab.org
Transition-Metal-Catalyzed [2+2] Cycloaddition: Various transition metals, including nickel, rhodium, and palladium, can catalyze [2+2] cycloaddition reactions under milder conditions than photochemical methods. researchgate.netbenthamdirect.com These reactions often proceed through a metallacyclopentane intermediate. researchgate.net For example, a nickel-catalyzed intermolecular [2+2] cycloaddition of conjugated enynes with alkenes has been developed, which is applicable to a variety of electron-deficient and neutral alkenes. researchgate.net
Other Cyclization Strategies: The dianion of an aryl-substituted acetic acid can undergo a double-alkylation reaction with epichlorohydrin (B41342) to form a substituted cyclobutane. acs.org This method involves a magnesium chelate that templates the final ring-closing alkylation. acs.org
nih.govnih.govbenthamdirect.comacs.org| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Alkenes (e.g., styrenes) | UV light, often with a photosensitizer (e.g., thioxanthone) | Forms cyclobutane core via light-induced reaction; can be highly stereoselective. | |
| Transition-Metal-Catalyzed [2+2] Cycloaddition | Bicyclic Alkenes and Alkynes | Transition metal complexes (Co, Ni, Ru, Rh) | Efficient construction of cyclobutene (B1205218) rings which can be hydrogenated to cyclobutanes. | |
| Double-Alkylation Cyclization | Aryl-substituted acetic acid dianion and epichlorohydrin | Magnesium chelate | Forms a substituted cyclobutane via a templated ring-closing alkylation. |
Intramolecular Nucleophilic Substitution Approaches
Intramolecular nucleophilic substitution provides a powerful route to cyclobutanes by forming a ring from a linear precursor. youtube.com This process involves a nucleophile and a leaving group within the same molecule, where the nucleophile attacks the carbon bearing the leaving group to close the ring. youtube.com
A common strategy involves the deprotonation of a γ,δ-epoxy sulfone with a strong base like n-butyllithium (n-BuLi). nih.gov This leads to an intramolecular nucleophilic attack, forming a cyclopropylcarbinol, which can then be further manipulated to yield a bicyclo[1.1.0]butane, a highly strained precursor that can be opened to form substituted cyclobutanes. nih.gov Another approach is the SNi' (intramolecular nucleophilic substitution with allylic rearrangement) reaction, where, for example, 4,4-dialkyl-5-oxohex-2E-en-1-yl methanesulfonates are converted to 2,2-dialkyl-3-vinylcyclobutanones. nih.govresearchgate.net
The success of these ring closures is influenced by both thermodynamic and kinetic factors. While smaller rings like cyclobutanes have significant ring strain (enthalpic disadvantage), the probability of the reactive ends of the linear precursor meeting is higher than for longer chains (entropic advantage). youtube.com
Ring-Closing Metathesis for Cyclobutyl Ring Construction
Ring-closing metathesis (RCM) is a versatile method for synthesizing cyclic alkenes, including cyclobutenes, which can then be hydrogenated to the corresponding cyclobutanes. organic-chemistry.orgwikipedia.org The reaction utilizes metal catalysts, most notably ruthenium-based Grubbs catalysts, to facilitate the intramolecular metathesis of a diene. organic-chemistry.org
The mechanism involves the formation of a metallacyclobutane intermediate. organic-chemistry.orgwikipedia.org For terminal dienes, the reaction is driven forward by the formation and removal of volatile ethylene (B1197577) gas. wikipedia.org While RCM is most commonly used for 5- to 7-membered rings, its application to form four-membered rings is less common due to the increased ring strain of the resulting cyclobutene. wikipedia.org However, specialized substrates and conditions can be employed. The resulting cyclobutene can then be readily reduced to the saturated cyclobutane ring.
Etherification Reactions and Methoxy Group Introduction
The final step in the synthesis of this compound is the introduction of the methoxy group. This is typically achieved through the etherification of the corresponding alcohol precursor, 1-phenylcyclobutanol.
Methyl Iodide and Sodium Hydride Mediated Alkylation
A classic and widely used method for this transformation is the Williamson ether synthesis. In this reaction, the alcohol (1-phenylcyclobutanol) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This highly nucleophilic alkoxide then reacts with an alkylating agent, typically methyl iodide (CH₃I), in an SN2 reaction to form the desired methyl ether.
The general procedure involves treating the alcohol with sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), methyl iodide is added to the reaction mixture.
Introduction of Methoxy Group via Alkoxide Nucleophile
The core of the Williamson ether synthesis is the reaction of an alkoxide nucleophile with an electrophile. youtube.com The formation of the 1-phenylcyclobutoxide ion is the critical first step. This is achieved by reacting 1-phenylcyclobutanol with a strong base. Sodium hydride is a common choice, but other strong bases can also be utilized.
Once formed, the alkoxide is a potent nucleophile. It attacks the methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the C-O bond of the ether. The choice of solvent is important; polar aprotic solvents are preferred as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.
| Precursor | Reagents | Solvent | Product | Reaction Type |
|---|---|---|---|---|
| 1-Phenylcyclobutanol | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | This compound | Williamson Ether Synthesis (SN2) |
Precursor Derivatization and Intermediate Synthesis
The synthesis of compounds related to this compound often begins with readily accessible precursors, such as cyclobutanol (B46151) derivatives. These starting materials undergo transformation through advanced electrochemical methods to yield key intermediates.
Synthesis from Cyclobutanol Derivatives
The foundational precursors for the electrochemical synthesis of related analogues are cyclobutanol derivatives. A key model substrate used in the development of these methods is 1-phenylcyclobutan-1-ol (B1360249). acs.org This alcohol serves as the starting point for electrochemically-induced ring-opening reactions. The generation of alkoxy radicals directly from such unprotected alcohols is a significant advancement, as traditional chemical methods often necessitate pre-functionalization of the hydroxyl group or the use of stoichiometric oxidants, which can generate significant chemical waste. chemrxiv.org
Electrochemical Approaches to Alkoxy Radical Generation from Cycloalkanols
Electrochemical synthesis provides a clean and efficient pathway for generating highly reactive alkoxy radical intermediates directly from cycloalkanols. chemrxiv.orgnih.gov This method avoids many of the drawbacks associated with traditional chemical approaches. chemrxiv.org Organic electrochemistry is recognized as one of the cleanest technologies for chemical processing. chemrxiv.org By applying an electric current, electrons act as "green" reagents, replacing conventional oxidizing agents and minimizing the formation of by-products. rsc.org
In the context of cycloalkanols like 1-phenylcyclobutan-1-ol, applying a current in an electrochemical cell initiates the formation of an alkoxy radical. nih.gov This transient species is prone to rapid rearrangement through processes like β-scission, which involves the cleavage of a carbon-carbon bond within the cyclobutyl ring. chemrxiv.org This ring-opening is a key step in the deconstructive functionalization of these molecules. acs.orgnih.gov Research has shown that in the absence of electricity, no reaction occurs, highlighting the essential role of the electrochemical process. acs.org
Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols
A highly effective method for the deconstructive functionalization of cycloalkanols is through manganese-catalyzed electrochemical chlorination. nih.govresearchgate.net This process utilizes a manganese catalyst to facilitate the ring-opening of cycloalkanols and subsequent chlorination, yielding synthetically valuable γ-chlorinated ketones. acs.orgnih.gov
The reaction was optimized using 1-phenylcyclobutan-1-ol as the model substrate. acs.org An electrochemical system comprising a manganese(II) chloride (MnCl₂) catalyst, a chloride source such as magnesium chloride (MgCl₂), and a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) in a mixed solvent system was found to be highly effective. acs.org The reaction proceeds under galvanostatic conditions (constant current) using graphite (B72142) electrodes. acs.org The optimization studies revealed that the choice of catalyst and chloride source, along with the amount of electrical charge passed, are critical for achieving high yields. acs.orgchemrxiv.org For instance, substituting the manganese catalyst or operating without electricity resulted in no conversion of the starting material. acs.org
Table 1: Optimization of Manganese-Catalyzed Electrochemical Deconstructive Chlorination
This table details the optimization of reaction conditions for the electrochemical deconstructive chlorination of 1-phenylcyclobutan-1-ol (1) to produce the corresponding γ-chlorinated ketone (2). Data sourced from Organic Letters, 2019. acs.org
| Entry | Catalyst (mol %) | Chloride Source (equiv) | Conditions | Charge (F/mol) | Yield of 2 (%) |
| 1 | MnCl₂·4H₂O (10) | MgCl₂ (5) | i = 10 mA, 25 °C, 3 h | 3.73 | 82 (75) |
| 2 | MnCl₂·4H₂O (10) | MgCl₂ (5) | No electricity | - | 0 |
| 3 | None | MgCl₂ (5) | i = 10 mA, 25 °C, 3 h | 3.73 | 0 |
| 4 | Mn(OTf)₂ (5) | MgCl₂ (2) | i = 10 mA, 25 °C, 3 h | 3.73 | 78 |
| 5 | Mn(OTf)₂ (5) | MgCl₂ (2) | i = 10 mA, 25 °C, 96 min | 2.00 | 67 (61) |
| 6 | Mn(OTf)₂ (5) | LiCl (2) | i = 10 mA, 25 °C, 3 h | 3.73 | 31 |
| 7 | Mn(OTf)₂ (5) | NaCl (2) | i = 10 mA, 25 °C, 3 h | 3.73 | 25 |
Yields were determined by ¹H NMR analysis, with isolated yields in parentheses.
Advanced Synthetic Techniques and Optimization
To transition these novel electrochemical methods from laboratory-scale experiments to practical, larger-scale production, advanced techniques such as flow chemistry and integrated purification are employed. These strategies address key challenges of scalability and process efficiency.
Recirculating Flow Electrochemistry for Scalable Synthesis
A significant advantage of modern electrochemical synthesis is its compatibility with continuous flow systems. whiterose.ac.uk Recirculating flow electrochemistry has been successfully employed to scale up the manganese-catalyzed deconstructive chlorination to the gram scale. acs.orgnih.gov In a flow setup, the reaction mixture is continuously passed through an electrochemical reactor, which typically features a small interelectrode gap. whiterose.ac.uk This design enhances mass transfer, improves energy efficiency, and allows for precise control over reaction parameters. whiterose.ac.ukresearchgate.net
By employing a microreactor with recirculating flow, researchers were able to overcome the limitations of batch reactors and achieve a higher production rate. nih.gov This approach not only demonstrates the scalability of the electrochemical method but also aligns with the principles of green chemistry by enabling more efficient and controlled processing. rsc.org The use of flow chemistry is becoming a preferred method for developing robust and scalable processes suitable for industrial applications. beilstein-journals.org
Continuous Inline Purification Methods
A key innovation in advanced flow chemistry is the integration of purification steps directly into the continuous workflow. researchgate.netbeilstein-journals.org For the gram-scale synthesis via recirculating flow electrochemistry, a continuous inline purification process was incorporated. chemrxiv.orgnih.gov
Cyclobutyl Ring-Opening Reactions
The inherent ring strain of the cyclobutyl group in compounds like this compound makes it susceptible to a variety of ring-opening reactions. These transformations are often initiated by generating a reactive intermediate at the benzylic position, which then triggers the cleavage of a carbon-carbon bond within the four-membered ring.
Radical-Mediated Ring Cleavage Pathways
Radical-mediated pathways are a common and effective strategy for the ring-opening of cyclobutanol derivatives. These reactions typically involve the generation of a cyclobutoxy radical, which readily undergoes β-scission to cleave the cyclobutane ring. This process results in the formation of a more stable, acyclic γ-carbonyl radical species. researchgate.net This reactive intermediate can then be trapped by various reagents to afford a diverse range of functionalized products. researchgate.netnih.gov
The initial step often involves a one-electron oxidation of the corresponding cyclobutanol. researchgate.net The resulting γ-carbonyl radical is a versatile intermediate that can participate in a variety of bond-forming reactions, including C-C, C-N, C-Halogen, and C-O bond formations. researchgate.net For instance, radical-mediated ring expansion reactions have been observed where the cleavage of an endocyclic bond in a cyclopropane (B1198618) ring, a related strained system, is facilitated by stabilizing radical intermediates. kaist.ac.kr
Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives
Manganese catalysis has emerged as a powerful tool for the regioselective functionalization of cyclobutanols through C-C bond cleavage. researchgate.netnih.govacs.org In a notable application, manganese catalysts promote the ring-opening carbonylation of cyclobutanol derivatives to selectively produce 1,5-ketoesters. researchgate.net This reaction proceeds via a radical-mediated pathway under mild conditions. researchgate.netacs.org
The proposed mechanism involves the manganese-catalyzed generation of a cyclobutoxy radical, which then undergoes ring-opening to form a γ-keto alkyl radical. researchgate.net This radical can then be trapped in various ways, including cyanation and ethynylation, to introduce C1 and C2 units at the γ-position of the resulting ketone. nih.gov These transformations provide a mild and effective method for synthesizing aliphatic nitriles and alkynes. nih.gov A variety of substrates, including those with substituents on the aromatic ring, can react with different alcohols, highlighting the versatility of this method. researchgate.net
Transition Metal-Catalyzed β-Carbon Elimination Processes
Transition metal-catalyzed β-carbon elimination is another significant pathway for the cleavage of cyclobutyl rings. scilit.comwikipedia.org This reaction involves the cleavage of a C-C bond that is beta to a metal center. The relief of ring strain in the four-membered ring serves as a key driving force for this process. researchgate.netnih.gov
While β-hydride elimination is generally more common in organometallic chemistry, β-carbon elimination can be favored in systems where ring strain is significant. wikipedia.orgresearchgate.net Palladium-catalyzed C-C bond cleavage via β-carbon elimination has been observed in various cyclic systems and is considered a fundamental tool in organic synthesis. researchgate.net The regioselectivity of these reactions is a subject of ongoing research, with rationalization models being developed based on experimental results. scilit.com For early transition metals with a d0 configuration, such as hafnium, titanium, and zirconium, β-alkyl elimination can even be thermodynamically more favorable than β-hydride elimination. wikipedia.org
Susceptibility to Ring-Opening under Acidic Conditions
The presence of the methoxy group and the phenyl ring in this compound can influence its reactivity under acidic conditions. While specific studies on the acid-catalyzed ring-opening of this exact compound are not detailed in the provided results, related systems offer insights. For instance, the oxidation of aromatic compounds with hydroxyl or sulfate (B86663) radicals, which can be generated under acidic conditions, can lead to ring-cleavage products. nih.govnih.govbohrium.com The initial step often involves radical addition or one-electron transfer to the aromatic ring. nih.govnih.govbohrium.com The resulting radical intermediates can then undergo rearrangements and reactions with oxygen to form ring-opened products. nih.govnih.gov It is plausible that under strongly acidic conditions, protonation of the methoxy group could lead to its departure and the formation of a cyclobutyl cation, which would be highly susceptible to rearrangement and ring-opening.
Mechanisms Involving Alkoxy Radicals
Alkoxy radicals are key intermediates in many of the ring-opening reactions of cyclobutanol derivatives. Their generation and subsequent reactivity are central to understanding the mechanistic underpinnings of these transformations.
Generation and Diverse Reactivity Modes of Alkoxy Radicals
Alkoxy radicals can be generated through various methods, including the oxidation of the corresponding alcohols. cardiff.ac.ukrsc.org Electrochemical methods, for example, provide an efficient means to generate alkoxy radicals from tertiary cycloalkanols via the oxidation of an in-situ generated alkoxide. cardiff.ac.uk Photoredox catalysis is another modern approach for generating alkoxy radicals from unactivated alcohols. nih.gov
Once formed, alkoxy radicals exhibit diverse reactivity. cardiff.ac.ukrsc.org A primary pathway for alkoxy radicals derived from cyclobutanol systems is β-scission, which leads to ring opening and the formation of a distal carbon-centered radical. cardiff.ac.ukrsc.org This C-C bond cleavage is often highly regioselective, favoring the formation of the most stable alkyl radical. rsc.org The resulting carbon-centered radical can then undergo a variety of subsequent reactions, including intramolecular addition to aromatic systems, trapping by radical acceptors, or further oxidation. cardiff.ac.ukrsc.org
The table below summarizes the key reaction pathways and the typical products formed from cyclobutanol derivatives.
| Reaction Pathway | Catalyst/Conditions | Key Intermediate | Typical Products |
| Radical-Mediated Ring Cleavage | Radical Initiator | Cyclobutoxy radical, γ-carbonyl radical | Functionalized acyclic ketones |
| Manganese-Catalyzed Carbonylation | Mn catalyst, CO | γ-keto alkyl radical | 1,5-Ketoesters |
| Transition Metal-Catalyzed β-Carbon Elimination | Pd, Rh, etc. | Metal-cyclobutyl complex | Acyclic alkenes |
| Acid-Mediated Ring Opening | Strong Acid | Cyclobutyl cation | Rearranged/ring-opened products |
Homolytic Cleavage Processes within Alkoxy Radicals
The homolytic cleavage of the carbon-oxygen bond is a fundamental process in the chemistry of alkoxy radicals. wikipedia.orglibretexts.org This reaction, often initiated by heat or light, results in the formation of two radical species. wikipedia.orgchemistrysteps.com The energy required for this bond scission is known as the bond dissociation energy (BDE). wikipedia.orglibretexts.org For an alkoxy radical, homolytic cleavage can lead to the formation of an alkyl radical and an oxygen-centered species, or fragmentation of the alkyl group itself. The stability of the resulting radical fragments is a key determinant of the reaction pathway. wikipedia.org
In the context of this compound, the corresponding alkoxy radical, the 1-methoxycyclobutoxy radical, can theoretically undergo homolytic cleavage. This process would involve the breaking of the bond between the oxygen and the cyclobutyl ring or the methyl group. The specific pathway and its favorability would be influenced by the stability of the resulting cyclobutyl radical and methyl radical, respectively.
Elucidation of Radical Intermediates via Radical Clock Experiments
Radical clock experiments are a powerful tool for determining the rates of radical reactions and for inferring the presence of transient radical intermediates. wikipedia.orgwindows.net This indirect kinetic method involves a competition between a unimolecular rearrangement of a "clock" radical with a known rate constant and a bimolecular reaction with an unknown rate constant. wikipedia.org The ratio of the rearranged to the unrearranged products allows for the calculation of the unknown rate.
Common radical clocks include cyclizations, ring openings, and 1,2-migrations. researchgate.net For instance, the ring-opening of cyclopropylcarbinyl and cyclobutylcarbinyl radicals are well-calibrated radical clocks. researchgate.netnih.gov The rate of these rearrangements is sensitive to substituents on the ring. researchgate.net
A study on the kinetics of the ring-opening of 2-phenyl-substituted cyclobutylcarbinyl radicals provides insights that could be analogous to the behavior of radical intermediates derived from this compound. researchgate.net In this study, the presence of a phenyl group was found to significantly accelerate the rate of ring-opening by over three orders of magnitude compared to the unsubstituted cyclobutylcarbinyl radical. researchgate.net The rate constants for the ring-opening of various substituted 2-phenylcyclobutylcarbinyl radicals were determined at 20 °C.
Table 1: Rate Constants for Ring Opening of Phenyl-Substituted Cyclobutylcarbinyl Radicals at 20°C
| Radical | Rate Constant (10⁷ s⁻¹) |
|---|---|
| (trans-2-phenylcyclobutyl)methyl | 1.3 |
| 1-(trans-2-phenylcyclobutyl)ethyl | 1.0 |
| 1-methyl-1-(trans-2-phenylcyclobutyl)ethyl | 0.8 |
| (cis-2-phenylcyclobutyl)methyl | 3.2 |
| 1-(cis-2-phenylcyclobutyl)ethyl | 3.9 |
Data sourced from a study on the kinetics of ring openings of 2-phenyl-substituted cyclobutylcarbinyl radicals. researchgate.net
While these data are for a related system, they suggest that a radical centered on the cyclobutyl ring of a this compound-derived intermediate would also undergo rapid ring-opening, making it a potential candidate for use as a radical clock.
Carbon-Carbon Bond Cleavage Mechanisms
Rate-Limiting Carbon-Carbon Bond Cleavage in Cyclobutyl Ester Intermediates
While specific studies on the rate-limiting C-C bond cleavage in cyclobutyl ester intermediates derived directly from this compound were not found, the principles of reaction kinetics suggest that the stability of the intermediates and transition states play a crucial role. In the context of the Kolbe electrolysis, for example, the oxidative decarboxylation of carboxylates proceeds through an acyloxy radical intermediate, which then undergoes C-C bond cleavage to release carbon dioxide and form an alkyl radical. researchgate.net In many cases, the initial electron transfer is the rate-limiting step, but under certain conditions, the C-C bond cleavage itself can become rate-limiting. researchgate.net
For a hypothetical cyclobutyl ester intermediate of this compound, the cleavage of a C-C bond within the strained cyclobutyl ring could be a key step in its reaction pathways. The relief of ring strain could provide a thermodynamic driving force for such a cleavage.
Oxidative Cleavage Pathways and Resulting Radical Species
The oxidative cleavage of ethers can proceed through radical pathways, particularly when initiated by photolysis or the presence of a suitable catalyst. nih.gov For cyclic ethers, oxidative ring-opening can lead to the formation of functionalized linear products. nih.govresearchgate.net These reactions often involve the formation of radical intermediates.
In a general sense, the oxidation of alkylaromatic compounds can lead to the cleavage of C-C bonds in the alkyl side chain. cmu.edu For instance, the radical cation of 1,1,2,2-tetraphenylethane, generated by photoinduced electron transfer, undergoes C-C bond cleavage as a major fragmentation pathway. nih.gov
While direct evidence for the oxidative cleavage of this compound is not detailed in the provided search results, a plausible pathway would involve the formation of a radical cation on the aromatic ring. This could then lead to the cleavage of the cyclobutyl ring. The resulting radical species would depend on the specific bond that is cleaved. For example, cleavage of the bond between the phenyl group and the cyclobutyl ring would generate a phenyl radical and a methoxycyclobutyl radical. Alternatively, cleavage of a C-C bond within the cyclobutyl ring itself could lead to a ring-opened radical species.
Studies on the oxidative ring-opening of non-strained cyclic ethers using iron(III) catalysis under visible light have shown that this method can efficiently generate useful synthetic intermediates through a radical chemistry approach. nih.gov This suggests that similar methodologies could potentially be applied to induce the oxidative cleavage of the cyclobutyl ether moiety in this compound.
Electrophilic and Nucleophilic Reactivity of the Cyclobutyl Ether Moiety
Nucleophilic Substitution Reactions
Ethers are generally unreactive towards many reagents, but they can undergo cleavage by strong acids in what are typically nucleophilic substitution reactions. masterorganicchemistry.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. youtube.com
For this compound, the ether linkage involves a tertiary carbon atom (the C1 of the cyclobutyl ring) and a primary carbon (of the methyl group). Cleavage of ethers with a tertiary alkyl group typically proceeds through an S(_N)1 mechanism due to the ability to form a stable carbocation intermediate. youtube.com
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the C-O bond can cleave to form a tertiary carbocation and methanol (B129727), or a methyl cation and 1-phenylcyclobutanol. Given the high instability of a methyl cation, the formation of the tertiary cyclobutyl carbocation is the more plausible pathway. This carbocation would then be attacked by the halide nucleophile.
However, in the case of phenyl ethers, the bond between the oxygen and the aromatic ring is strong and does not typically undergo cleavage via S(_N)1 or S(_N)2 reactions. masterorganicchemistry.com Therefore, in the acid-catalyzed cleavage of this compound, the expected products would be phenol (B47542) and a halogenated cyclobutane derivative, or methanol and a halogenated phenylcyclobutane, depending on which C-O bond is cleaved. The cleavage of the methyl-oxygen bond via an S(_N)2 mechanism is also a possibility, which would lead to the formation of 1-phenylcyclobutanol and a methyl halide. youtube.commasterorganicchemistry.com The specific products would depend on the reaction conditions and the relative stabilities of the potential intermediates and transition states.
Table 2: Potential Nucleophilic Substitution Pathways for this compound
| Mechanism | Initial Step | Key Intermediate | Products |
|---|---|---|---|
| S(_N)1 | Protonation of ether oxygen | Tertiary cyclobutyl carbocation | 1-halo-1-phenylcyclobutane + Methanol |
| S(_N)2 | Protonation of ether oxygen | Backside attack on methyl group | 1-Phenylcyclobutanol + Methyl halide |
This table outlines the plausible nucleophilic substitution pathways based on general principles of ether cleavage. masterorganicchemistry.comyoutube.comyoutube.com
Insufficient Information to Generate Article on the Thiol-Ene Reactions of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific information is available regarding the thiol-ene type reactions of the compound this compound. General principles of thiol-ene reactions, which involve the addition of a thiol to an alkene, are well-established. These reactions can proceed through either a radical or a Michael-addition mechanism, typically initiated by light, heat, or a catalyst.
The reactivity in such reactions is influenced by the electronic and steric properties of the substituents on the alkene. For instance, the presence of a methoxy group on the phenyl ring would likely influence the electron density of the aromatic system. Similarly, the cyclobutyl group would introduce specific steric constraints. However, without experimental data or theoretical studies on this compound itself, any discussion of its specific reaction pathways, potential products, and reaction kinetics would be purely speculative.
Information on the radical reactions of closely related structures, such as other arylcyclobutanes or methoxy-substituted aromatic compounds, has been considered. While this provides a general framework for understanding potential reactivity, it is insufficient to construct a scientifically accurate and detailed article solely focused on the thiol-ene reactions of this compound as requested. The unique combination of the methoxy and cyclobutyl groups attached to the benzene (B151609) ring necessitates specific empirical data that is not currently present in the available scientific literature.
Therefore, the generation of a thorough, informative, and scientifically accurate article on the "Reaction Pathways and Mechanistic Investigations of this compound" with a specific focus on "Thiol-Ene Type Reactions," including data tables and detailed research findings, is not possible at this time due to the absence of requisite information.
Structural Modifications and Derivatization of 1 Methoxycyclobutyl Benzene
Functionalization at the Benzene (B151609) Ring
The benzene ring of (1-methoxycyclobutyl)benzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methoxy (B1213986) group and the cyclobutyl group. This allows for the introduction of a variety of functional groups onto the aromatic nucleus.
Halogenation and Introduction of Aromatic Substituents
Electrophilic halogenation of this compound, such as bromination or chlorination, is expected to proceed readily in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts polarize the halogen-halogen bond, generating a more potent electrophile that can be attacked by the electron-rich benzene ring. The reaction proceeds through a carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the halogenated product.
Beyond halogenation, other classic electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents. These include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Friedel-Crafts Acylation: Employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to attach an acyl group (-COR). This is often preferred over Friedel-Crafts alkylation because it avoids polyalkylation and carbocation rearrangements.
Friedel-Crafts Alkylation: Introducing an alkyl group using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to the introduction of multiple alkyl groups on the ring.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).
The general mechanism for these substitutions involves the generation of a strong electrophile which is then attacked by the π-electron system of the benzene ring.
Regioselectivity and Stereochemical Considerations in Benzene Ring Functionalization
The directing effects of the existing substituents on the benzene ring are crucial in determining the position of newly introduced functional groups. In this compound, both the methoxy group (-OCH₃) and the cyclobutyl group are activating and act as ortho, para-directors.
The methoxy group is a strong ortho, para-director due to the ability of its lone pair electrons on the oxygen atom to participate in resonance, thereby stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. The cyclobutyl group, being an alkyl group, is also an ortho, para-director, albeit weaker than the methoxy group, through an inductive electron-donating effect.
When two ortho, para-directing groups are present, the position of the incoming electrophile is determined by the more powerful activating group, which in this case is the methoxy group. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of ortho and para isomers relative to the methoxy group. The para isomer is often favored due to reduced steric hindrance compared to the ortho position, which is flanked by the bulky cyclobutyl group.
Table 1: Expected Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product(s) | Expected Minor Product(s) | Rationale |
| Br₂ / FeBr₃ | 4-Bromo-1-methoxy-2-(1-methoxycyclobutyl)benzene | 2-Bromo-1-methoxy-3-(1-methoxycyclobutyl)benzene | The methoxy group is a stronger ortho, para-director than the cyclobutyl group. The para position is sterically less hindered. |
| HNO₃ / H₂SO₄ | 1-Methoxy-2-(1-methoxycyclobutyl)-4-nitrobenzene | 1-Methoxy-3-(1-methoxycyclobutyl)-2-nitrobenzene | The powerful directing effect of the methoxy group favors substitution at the positions ortho and para to it. |
| CH₃COCl / AlCl₃ | 1-(4-(1-Methoxycyclobutyl)phenyl)ethan-1-one | 1-(2-(1-Methoxycyclobutyl)phenyl)ethan-1-one | Friedel-Crafts acylation will be directed primarily by the methoxy group, with the para product likely predominating. |
It is important to note that stereochemical considerations regarding the cyclobutyl ring itself are generally not a factor in these aromatic substitution reactions, as the reactions occur on the planar benzene ring.
Modifications of the Cyclobutyl Ring
While the benzene ring is a primary site for functionalization, the cyclobutyl ring also presents opportunities for structural modification, although these reactions are generally less common and require different types of reagents and conditions compared to aromatic substitutions.
Stereoselective Functionalization of the Cyclobutyl Core
Achieving stereoselective functionalization of the cyclobutyl ring in this compound is a synthetic challenge. Reactions that proceed via radical mechanisms, such as free-radical halogenation, would likely lead to a mixture of isomers due to the multiple C-H bonds on the cyclobutyl ring and the planar nature of radical intermediates.
To achieve stereoselectivity, one would typically need to introduce a functional group that can direct subsequent reactions. For instance, if a hydroxyl group were present on the cyclobutyl ring, it could direct epoxidation or other reactions to a specific face of the ring. Without such a directing group, achieving high levels of stereocontrol is difficult.
Introduction of Additional Cyclobutyl Substituents
Introducing additional substituents onto the cyclobutyl ring would likely involve initial functionalization, for example, through radical halogenation to create a handle for further reactions. This newly introduced halogen could then be subjected to nucleophilic substitution or elimination reactions. However, such approaches would likely suffer from a lack of regioselectivity and stereoselectivity, yielding complex product mixtures.
A more controlled approach would involve the synthesis of a pre-functionalized cyclobutanone (B123998), which could then be used to construct the desired substituted this compound derivative.
Ether Linkage Transformations
The ether linkage in this compound is another key site for chemical transformation, primarily through cleavage reactions.
Ether cleavage is most commonly achieved using strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen.
In the case of this compound, the ether oxygen is bonded to a methyl group (primary) and a cyclobutyl group attached to a benzene ring (tertiary benzylic-like). Protonation of the ether oxygen creates a good leaving group. Cleavage can then proceed via two possible pathways:
Sₙ2 attack by a halide ion on the less sterically hindered methyl group, leading to the formation of methyl halide and (1-phenylcyclobutyl)methanol.
Sₙ1 pathway involving the departure of methanol (B129727) to form a relatively stable tertiary carbocation on the cyclobutyl ring, which is further stabilized by the adjacent phenyl group. The halide ion would then attack this carbocation.
Given the stability of the tertiary carbocation, the Sₙ1 pathway is a plausible route. Treatment with strong acid would likely lead to the formation of 1-phenylcyclobutanol and a methyl halide.
Table 2: Expected Products of Ether Cleavage of this compound
| Reagent | Reaction Conditions | Expected Major Products | Reaction Pathway |
| HI (excess) | Heat | 1-Iodo-1-phenylcyclobutane and Methyl iodide | Likely proceeds through an Sₙ1 mechanism at the tertiary center and Sₙ2 at the methyl group. The initially formed alcohol can be further converted to the iodide with excess HI. |
| HBr (excess) | Heat | 1-Bromo-1-phenylcyclobutane and Methyl bromide | Similar to the reaction with HI, proceeding via a combination of Sₙ1 and Sₙ2 pathways. |
| BBr₃ | Inert solvent | 1-Phenylcyclobutanol and Methyl bromide | Boron tribromide is a strong Lewis acid effective at cleaving ethers, often under milder conditions than hydrohalic acids. |
These transformations of the ether linkage provide a route to converting this compound into the corresponding alcohol or halide derivatives, which can serve as versatile intermediates for further synthetic manipulations.
Controlled Cleavage of the Methoxy Ether
The cleavage of the C-O bond in ethers is a fundamental transformation in organic synthesis. In the case of this compound, the ether linkage is susceptible to cleavage under acidic conditions. This reaction proceeds through the formation of a relatively stable tertiary benzylic carbocation, which can then be trapped by a nucleophile.
Strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly employed for ether cleavage. The reaction mechanism typically involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). Subsequent departure of methanol generates the 1-phenylcyclobutyl cation. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide.
Due to the stability of the tertiary benzylic carbocation, these cleavage reactions can often proceed under relatively mild conditions. The general reaction scheme for the acid-catalyzed cleavage is as follows:
Reaction Scheme: this compound + HX → 1-Halo-1-phenylcyclobutane + Methanol (where X = Br, I)
Conversion to Other Ether Types
The methoxy group in this compound can be exchanged for other alkoxy groups in a process known as transetherification. This reaction allows for the synthesis of a variety of (1-alkoxycyclobutyl)benzene derivatives.
Recent studies have shown that ferric ions (Fe³⁺), in the form of anhydrous ferric chloride (FeCl₃) or ferric perchlorate (B79767) [Fe(ClO₄)₃], can effectively catalyze the alcoholysis of tertiary benzylic ethers. tandfonline.com This method provides a selective and efficient route for transetherification under reflux conditions. tandfonline.com The reaction involves the treatment of the starting ether with a different alcohol, which serves as both the solvent and the source of the new alkoxy group.
The proposed mechanism for this iron-catalyzed transetherification involves the formation of the stable tertiary benzylic carbocation, which is then trapped by the new alcohol nucleophile. acs.orgnih.gov The reaction is driven towards the formation of the new ether, particularly when the alcohol is used in large excess.
A variety of alcohols can be used in this transformation, leading to the synthesis of a diverse range of ether derivatives. The reaction conditions are generally mild, and the use of a catalytic amount of the iron salt makes this an attractive method for structural modification.
Table 1: Potential Transetherification Reactions of this compound
| Starting Ether | Alcohol | Catalyst | Product |
| This compound | Ethanol | FeCl₃ or Fe(ClO₄)₃ | (1-Ethoxycyclobutyl)benzene |
| This compound | Propan-1-ol | FeCl₃ or Fe(ClO₄)₃ | (1-Propoxycyclobutyl)benzene |
| This compound | Propan-2-ol | FeCl₃ or Fe(ClO₄)₃ | (1-Isopropoxycyclobutyl)benzene |
| This compound | Butan-1-ol | FeCl₃ or Fe(ClO₄)₃ | (1-Butoxycyclobutyl)benzene |
This table represents potential reactions based on the reported catalytic activity of ferric ions on similar tertiary benzylic ethers. Specific yields and reaction times for this compound would require experimental verification.
Spectroscopic and Advanced Analytical Characterization of 1 Methoxycyclobutyl Benzene and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For (1-Methoxycyclobutyl)benzene, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the methoxy (B1213986) group protons, and the protons of the cyclobutyl ring. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-7.5 ppm. The methoxy group (–OCH₃) would present as a sharp singlet, typically around 3.0-3.5 ppm. The cyclobutyl protons would exhibit more complex splitting patterns and chemical shifts depending on their spatial relationship to the phenyl and methoxy groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be expected for the quaternary carbon of the cyclobutyl ring attached to the phenyl and methoxy groups, the other carbons of the cyclobutyl ring, the carbons of the phenyl ring, and the carbon of the methoxy group.
Predicted ¹H and ¹³C NMR Data (Based on related structures):
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.20 - 7.40 (m) | 125.0 - 145.0 |
| Methoxy Protons (OCH₃) | ~3.20 (s) | ~50.0 |
| Cyclobutyl Protons (CH₂) | 1.80 - 2.50 (m) | 15.0 - 35.0 |
| Quaternary Cyclobutyl Carbon | - | ~80.0 |
Note: These are estimated values and the actual experimental data may vary.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₄O), the molecular ion peak [M]⁺ would be expected at m/z 162.24.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule would likely undergo fragmentation. Key fragments could include the loss of the methoxy group to form a stable benzylic cation, or fragmentation of the cyclobutyl ring.
Hypothetical Fragmentation Data:
| m/z | Possible Fragment |
| 162 | [M]⁺ |
| 147 | [M - CH₃]⁺ |
| 131 | [M - OCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1050 - 1150 |
| Monosubstituted Benzene | C-H Bending (out-of-plane) | 690 - 710 and 730 - 770 |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If this compound could be obtained as a suitable single crystal, this technique would determine the precise bond lengths, bond angles, and the conformation of the cyclobutyl ring relative to the phenyl group. This would provide invaluable information on the steric and electronic interactions within the molecule. To date, no published crystal structure for this compound has been found.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are crucial for assessing the purity of a sample and for separating it from reaction byproducts or other impurities.
Gas Chromatography (GC): GC would be a suitable method for analyzing the volatility and purity of this compound. Coupled with a mass spectrometer (GC-MS), it would provide separation and identification of components in a mixture. The retention time of the compound would be dependent on the column and conditions used.
High-Performance Liquid Chromatography (HPLC): HPLC could also be employed for the analysis and purification of this compound, particularly if the compound is less volatile or thermally sensitive. A reversed-phase column with a mobile phase of acetonitrile (B52724) and water would likely be effective for its separation.
Computational and Theoretical Studies on 1 Methoxycyclobutyl Benzene Chemistry
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the system over time kummerlaender.eu.
For (1-Methoxycyclobutyl)benzene, MD simulations can be used to study its conformational flexibility. The cyclobutyl ring can adopt different puckered conformations, and the phenyl and methoxy (B1213986) groups can rotate. MD simulations can reveal the preferred conformations and the energy barriers between them. Furthermore, by simulating this compound in a solvent like water, one can study the solvation structure and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking researchgate.netnih.gov. Classical molecular dynamics simulations have been extensively used to study the properties of liquid benzene (B151609) and its derivatives researchgate.netsemanticscholar.org.
Applications and Synthetic Utility of 1 Methoxycyclobutyl Benzene in Complex Molecule Synthesis
Hypothetical Role as a Key Synthetic Intermediate in Organic Synthesis
In principle, a compound like (1-Methoxycyclobutyl)benzene could serve as a synthetic intermediate. The methoxy (B1213986) group could act as a leaving group under acidic conditions, generating a cyclobutyl cation that could then undergo various nucleophilic attacks. The phenyl group would influence the reactivity and stability of such an intermediate. However, no specific examples of its isolation and use as a key building block in a multi-step synthesis have been documented.
Theoretical Construction of Architecturally Complex Molecular Scaffolds
The cyclobutyl ring in this compound represents a strained four-membered ring system. Such strained rings can be precursors to more complex architectures through controlled ring-opening or expansion reactions. For instance, acid-catalyzed or metal-mediated reactions could potentially lead to the formation of larger carbocyclic or heterocyclic scaffolds. Without specific literature, any discussion on the construction of architecturally complex molecular scaffolds remains purely speculative.
Potential Contribution to the Synthesis of Diverse Chemical Libraries
Chemical libraries are often synthesized using versatile building blocks that can be readily modified. While the structure of this compound offers points for potential diversification (e.g., substitution on the phenyl ring or reactions at the cyclobutyl moiety), there is no evidence to suggest it has been employed in the systematic synthesis of a diverse range of compounds for screening purposes.
Postulated Precursor for Ring-Expanded or Ring-Contracted Systems
The cyclobutane (B1203170) ring is known to undergo ring expansion to form cyclopentanes or ring contraction to cyclopropylmethyl systems under certain conditions, often involving carbocationic intermediates. For example, a dienone-phenol type rearrangement of a suitably substituted derivative could theoretically lead to a ring-expanded phenolic product. The dienone-phenol rearrangement is an acid-catalyzed reaction that converts a cyclohexadienone into a phenol (B47542). wikipedia.orgpw.live This process involves the migration of a substituent to an adjacent carbon atom. pw.live While this is a known transformation for other systems, its application starting from a derivative of this compound has not been reported.
The following table outlines the general classes of ring rearrangements that are known in organic chemistry, which could theoretically be applied to derivatives of this compound, though no specific instances have been found.
| Rearrangement Type | General Description | Potential Applicability (Hypothetical) |
| Wagner-Meerwein Rearrangement | A carbocation-mediated 1,2-rearrangement of the carbon skeleton. | Generation of a carbocation from this compound could potentially trigger a skeletal rearrangement. |
| Pinacol Rearrangement | An acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. | A diol derivative of this compound could undergo this type of rearrangement. |
| Dienone-Phenol Rearrangement | Acid-catalyzed rearrangement of a cyclohexadienone to a phenol. wikipedia.orgpw.live | A cyclohexadienone containing the (1-phenylcyclobutyl) moiety could potentially rearrange. |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for (1-Methoxycyclobutyl)benzene Transformations
The reactivity of this compound is intrinsically linked to the development of sophisticated catalytic systems capable of selectively activating and transforming its distinct structural motifs. Future research is anticipated to focus on catalysts that can precisely target the C-C bonds of the cyclobutane (B1203170) ring, the C-O bond of the methoxy (B1213986) group, or the C-H bonds of the phenyl ring.
Palladium-based catalysts, potentially in combination with specific ligands, could facilitate C-C bond cleavage and subsequent functionalization. The development of dual catalytic systems, perhaps combining a transition metal with an organocatalyst, may open up novel reaction pathways. Furthermore, photocatalysis represents a promising frontier, where visible-light-induced catalysts could enable transformations under mild conditions, potentially leading to novel ring-opening or functionalization reactions.
| Potential Catalyst Class | Targeted Transformation | Potential Products |
| Palladium with Chiral Ligands | Asymmetric Ring-Opening | Chiral Butyrophenone Derivatives |
| Nickel/Photoredox Dual Catalysis | C(sp³)–H Arylation | Di- and Tri-substituted Cyclobutanes |
| Rhodium Catalysis | Hydroamidation | β-Amino Acid Precursors |
| Zeolite-based Catalysts | Hydroalkylation | Functionalized Cyclohexylbenzenes |
Sustainable and Green Chemistry Approaches in its Synthesis and Reactions
In line with the growing emphasis on environmentally benign chemical processes, future research will undoubtedly prioritize the development of sustainable methods for the synthesis and transformation of this compound. This includes the use of greener solvents, the development of solvent-free reaction conditions, and the utilization of energy-efficient activation methods.
The exploration of mechanochemistry, where mechanical force is used to drive chemical reactions, could offer a solvent-free alternative for the synthesis of this compound and its derivatives. Microwave-assisted synthesis is another promising avenue for accelerating reaction rates and reducing energy consumption. A significant focus will also be on the use of abundant and less toxic 3d transition metals, such as iron, copper, and nickel, as catalysts to replace more expensive and hazardous precious metals. The use of plant-based biomass as a sustainable feedstock for generating reagents is also a key area of future research. researchgate.net
| Green Chemistry Approach | Application in this compound Chemistry | Potential Benefits |
| Biocatalysis | Enantioselective synthesis of precursors | High selectivity, mild conditions |
| Microwave-Assisted Synthesis | Accelerated reaction rates for synthesis and functionalization | Reduced reaction times, energy efficiency |
| Mechanochemistry | Solvent-free synthesis | Reduced waste, novel reactivity |
| Use of Green Solvents (e.g., Dimethyl Carbonate) | Replacement for hazardous organic solvents | Improved environmental profile |
Expanding the Scope of Ring-Opening Functionalizations for Diverse Product Formation
The strained cyclobutane ring of this compound is a reservoir of chemical potential, and its selective ring-opening offers a powerful strategy for the synthesis of a wide array of functionalized linear products. Future research is expected to significantly expand the repertoire of ring-opening reactions beyond simple cleavage.
The development of methods for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes from cyclobutyl ketones suggests that similar strategies could be applied to derivatives of this compound. mdpi.com For instance, a Norrish-Yang type reaction could potentially lead to bicyclo[1.1.1]pentan-2-ol intermediates, which can then undergo palladium-catalyzed C-C cleavage to introduce a variety of functional groups. mdpi.com Furthermore, Rhodium-catalyzed hydroamidation of substrates containing a cyclobutane ring has been shown to yield both direct hydroamidation and ring-opened products, indicating the potential for accessing valuable β-amino acids from this compound derivatives. researchgate.net
The strategic use of different catalysts and reagents could allow for the controlled formation of various ketones, aldehydes, and other functionalized aromatic compounds. The development of tandem reactions, where ring-opening is followed by an in-situ functionalization step, will be a key area of investigation.
| Ring-Opening Strategy | Reagents/Catalysts | Potential Product Scaffolds |
| Radical-Mediated Opening | Photoredox Catalysts | Distally functionalized alkyl ketones |
| Transition-Metal Catalyzed β-Carbon Elimination | Palladium, Rhodium, or Nickel Catalysts | Substituted Butyrophenones |
| Acid-Catalyzed Opening | Brønsted or Lewis Acids | Phenyl-substituted Butenes |
| Oxidative Cleavage | Oxidizing Agents (e.g., Ozone, Permanganate) | Aromatic Carboxylic Acids |
Chemoenzymatic Synthesis and Biocatalysis for Analogues and Derivatives
The convergence of chemical and enzymatic catalysis offers a powerful toolkit for the synthesis of complex and chiral molecules. Future research into this compound will likely leverage chemoenzymatic strategies to produce a variety of analogues and derivatives with high levels of stereocontrol. Biocatalytic methods are advantageous due to their high selectivity and operation under mild reaction conditions. mdpi.com
Enzymes, such as lipases and monooxygenases, could be employed for the enantioselective synthesis of precursors to this compound or for the direct functionalization of the molecule itself. For instance, a two-step chemo-enzymatic method involving lipase-catalyzed epoxidation followed by microbial oxidation has been used to synthesize oxygenated derivatives of propenylbenzenes, a strategy that could potentially be adapted for arylcyclobutanes. nih.govbeilstein-journals.orgmdpi.com The use of whole-cell biocatalysts presents an attractive option for performing complex transformations in a single step.
The development of enzyme-catalyzed carbene transfer reactions for the synthesis of cyclopropanes, which can then undergo photochemical ring expansion to cyclobutenoates, highlights the potential for innovative chemoenzymatic routes to functionalized cyclobutane systems. researchgate.net
| Chemoenzymatic/Biocatalytic Method | Enzyme Class | Potential Application |
| Kinetic Resolution | Lipases | Separation of enantiomers of (1-Hydroxycyclobutyl)benzene |
| Asymmetric Reduction | Ketoreductases | Synthesis of chiral (1-Hydroxycyclobutyl)benzene |
| Oxidation | Monooxygenases/Dioxygenases | Hydroxylation of the phenyl ring or cyclobutane moiety |
| C-H Amination | Engineered Cytochrome P450s | Introduction of nitrogen-containing functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
